methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
13C NMR (101 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λmax 278 nm (π→π* transitions in benzylidene and styryl groups)
- λmax 342 nm (n→π* transitions in conjugated enone system).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system with space group P1. Key structural features include:
- Dihedral angles : 12.4° between thiazole and pyrimidine rings, indicating moderate conjugation.
- Hydrogen bonding : O-H...N interactions stabilize supramolecular chains (d = 2.89 Å, θ = 158°).
- Packing : Layers of molecules stacked via π-π interactions (interplanar spacing = 3.48 Å).
The (E)-configuration of the styryl group was confirmed by a torsional angle of 178.3° between C5-C10 and C11-C12 bonds.
Computational Chemistry Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -2.87 |
| Band Gap (eV) | 3.25 |
| Dipole Moment (Debye) | 4.78 |
- Molecular Electrostatic Potential (MEP) : Electron-rich regions localize on the methoxybenzylidene and ester groups, while the thiazole ring exhibits electrophilic character.
- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the pyrimidine lone pair (LP N1) and σ*(C2-S) stabilizes the thiazole ring (E(2) = 45.8 kcal/mol).
These computational results align with experimental spectroscopic and crystallographic data, validating the compound’s electronic and spatial configuration.
Properties
Molecular Formula |
C25H22N2O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O4S/c1-16-22(24(29)31-3)20(14-11-17-7-5-4-6-8-17)27-23(28)21(32-25(27)26-16)15-18-9-12-19(30-2)13-10-18/h4-15,20H,1-3H3/b14-11+,21-15+ |
InChI Key |
UVFIRIWSXWHAAU-KUXVMBIOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidine Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclization reactions. A widely adopted method involves the annulation of 1,4,5,6-tetrahydro-2-pyrimidinethiol (1 ) with bromomalonitrile in ethanol under basic conditions (e.g., NaOH), yielding thiazolo[3,2-a]pyrimidine derivatives . For the target compound, this step forms the 7-methyl-3-oxo-6-carboxylate core.
Mechanistic Insight :
-
The thiol group in 1 undergoes nucleophilic substitution with bromomalonitrile, followed by intramolecular cyclization to form the fused thiazole ring .
-
Key parameters:
Example Protocol :
-
Dissolve 1,4,5,6-tetrahydro-2-pyrimidinethiol (10 mmol) in ethanol (50 mL).
-
Add bromomalonitrile (12 mmol) and NaOH (1.5 eq).
-
Reflux at 80°C for 6–8 hours or irradiate with ultrasound (40 kHz, 50°C) for 2 hours .
-
Isolate the product via vacuum filtration and recrystallize from ethanol.
Installation of the (E)-2-Phenylethenyl Group at Position 5
The styryl group is introduced via a Heck coupling reaction, ensuring retention of the E-configuration.
Catalytic System :
Protocol :
-
Combine thiazolo[3,2-a]pyrimidine intermediate (5 mmol), styrene (7.5 mmol), Pd(OAc)₂ (0.25 mmol), and PPh₃ (0.5 mmol) in o-xylene (20 mL).
-
Heat under nitrogen at 140°C for 12 hours.
-
Cool, dilute with ethyl acetate, and wash with water.
-
Purify via column chromatography (hexane:ethyl acetate, 4:1) .
Performance Metrics :
Final Esterification and Purification
The methyl ester at position 6 is typically introduced early in the synthesis (e.g., using methyl bromoacetate). If absent, esterification is achieved via Fischer–Speier reaction:
Conditions :
Workup :
-
Neutralize with NaHCO₃, extract with DCM, and dry over MgSO₄.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
-
Regioselectivity : Competing annulation pathways may yield regioisomers. Using bulky bases (e.g., KOtBu) favors thiazolo[3,2-a] over [2,3-b] isomers .
-
Stereochemical Control : Ultrasonic irradiation enhances reaction homogeneity, reducing side products .
-
Solvent Choice : O-xylene improves azeotropic water removal in condensation steps, while DMF aids palladium solubility in couplings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted thiazolopyrimidines.
Scientific Research Applications
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzylidene and Ester Groups
The target compound’s structural analogs differ primarily in substituents on the benzylidene ring and the ester group (methyl vs. ethyl). Key examples include:
- Ester Group Effects : Methyl esters (target) exhibit lower molecular weight and altered solubility compared to ethyl esters, which may influence bioavailability .
Pharmacological Activity Trends
While direct bioactivity data for the target compound is unavailable, structural analogs demonstrate diverse pharmacological properties:
- Anticancer Potential: Ethyl derivatives with electron-withdrawing groups (e.g., 4-cyanobenzylidene in compound 11b, ) show moderate cytotoxicity (IC50 ~10–20 µM) due to enhanced electrophilicity .
- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) exhibit improved Gram-positive bacterial inhibition (MIC ~8 µg/mL) .
The target compound’s (E)-styryl group may enhance interactions with hydrophobic enzyme pockets, though its 4-methoxy group could reduce reactivity compared to nitro- or cyano-substituted analogs .
Crystallographic and Structural Analysis
Conformational Flexibility and Ring Puckering
- Central Pyrimidine Ring: In ethyl 2,4,6-trimethoxybenzylidene analogs, the pyrimidine ring adopts a flattened boat conformation with C5 deviating by 0.224 Å from the mean plane .
- Dihedral Angles : The fused thiazolo-pyrimidine system in analogs forms dihedral angles of 80.94° with the benzylidene ring. Substitution at the 4-position (vs. 2,4,6-) may alter this angle, affecting packing efficiency .
Intermolecular Interactions
- Hydrogen Bonding : Analogs exhibit C–H···O hydrogen bonds (2.5–2.8 Å) between the carbonyl oxygen and aromatic protons, forming chains along the c-axis . The target compound’s methyl ester may weaken these interactions compared to ethyl esters.
- π-π Stacking : Trimethoxy-substituted analogs show face-to-face π-stacking (3.6–3.8 Å), whereas the target’s single methoxy group may limit such interactions .
Biological Activity
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by its thiazolo-pyrimidine core, which is known for various biological activities. The molecular formula is with a molecular weight of approximately 423.50 g/mol. The presence of functional groups such as methoxy and phenylethenyl moieties contributes to its biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds structurally related to methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents.
2. Anticancer Properties
The thiazolo-pyrimidine derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, one study highlighted the ability of related compounds to inhibit cell proliferation in breast cancer cells by modulating the expression of apoptosis-related proteins .
3. Anti-inflammatory Effects
The anti-inflammatory potential of methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby alleviating inflammation in various models .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins are critical in mediating apoptosis in tumor cells.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiazolo-pyrimidine compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating the compound's potential as a novel antibacterial agent.
Case Study 2: Anticancer Activity
In a preclinical trial involving human breast cancer cell lines, methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo derivatives were administered at varying concentrations. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting promising anticancer activity.
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with condensation of a substituted benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) with a thiazolopyrimidine precursor. Key steps include:
- Reflux conditions : Use ethanol or methanol as solvents under controlled temperatures (70–90°C) to facilitate cyclization .
- Catalysts : Employ acid catalysts (e.g., acetic acid) or transition-metal catalysts (e.g., palladium for cross-coupling reactions) to improve regioselectivity .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Basic: Which analytical techniques are essential for structural validation and purity assessment?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E/Z configuration of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies byproducts .
Advanced: How do electronic and steric effects of substituents at the 2- and 5-positions influence bioactivity?
- 2-Position (Benzylidene group) : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, potentially increasing binding affinity to target proteins. Conversely, methoxy groups improve solubility but may reduce membrane permeability .
- 5-Position (Phenylethenyl group) : Bulky substituents (e.g., 4-bromophenyl) can sterically hinder interactions, while conjugated systems (e.g., styryl groups) may enhance π-π stacking in enzymatic pockets .
- SAR Strategy : Use computational docking (e.g., AutoDock) to predict substituent effects on target binding, followed by systematic synthesis of analogs .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- X-ray Diffraction : Single-crystal studies reveal bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for stability .
- Packing Analysis : Intermolecular interactions (e.g., C–H···O bonds in triclinic systems) inform solubility and crystallization tendencies .
- Application : Design analogs with modified substituents to disrupt or enhance crystal packing for improved bioavailability .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., enzyme concentration, pH) to eliminate experimental variability .
- Purity Reassessment : Use HPLC-MS to confirm compound integrity, as impurities (e.g., residual solvents) may skew activity .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding kinetics of disputed analogs .
Advanced: What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxylate) at the 6-carboxylate position or use prodrug approaches .
- Metabolic Stability : Replace labile esters (e.g., methyl carboxylate) with more stable amide derivatives to resist hydrolysis .
- In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to balance lipophilicity (LogP <5) and permeability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., DMF, toluene) .
- Waste Disposal : Segregate halogenated byproducts for incineration to prevent environmental contamination .
Advanced: How do reaction mechanisms differ when synthesizing E vs. Z isomers of the benzylidene moiety?
- Kinetic Control : Rapid condensation at lower temperatures (≤60°C) favors the Z isomer, while thermodynamic control at higher temperatures (≥80°C) stabilizes the E form via conjugation .
- Stereochemical Analysis : Use NOESY NMR to distinguish isomers based on spatial proximity of protons .
- Catalytic Influence : Protic acids (e.g., H2SO4) promote keto-enol tautomerism, favoring E-isomer formation .
Advanced: What role do computational methods play in predicting this compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) to identify critical residues for interaction .
- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
Basic: How are stability and storage conditions optimized for long-term use?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the ester group .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
